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Compound of Interest

Compound Name: Ursolic aldehyde

Cat. No.: B12313032 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for Ursolic
Aldehyde (3β-Hydroxyurs-12-en-28-al), a pentacyclic triterpenoid of interest to researchers in

natural product chemistry and drug development. Due to the limited availability of complete,

formally published spectra for Ursolic Aldehyde, this document combines available data with

predicted values based on the compound's structure and extensive data from the closely

related ursane triterpenoid family, particularly Ursolic Acid.

Molecular Structure and Properties
Ursolic aldehyde belongs to the ursane class of pentacyclic triterpenoids. Its structure

features a hydroxyl group at the C-3 position and an aldehyde group at the C-28 position,

distinguishing it from the more commonly studied Ursolic Acid, which possesses a carboxylic

acid at C-28.

Molecular Formula: C₃₀H₄₈O₂[1][2]

Molecular Weight: 440.70 g/mol [1][3]

CAS Registry Number: 19132-81-1[1][3]

IUPAC Name: (3β)-3-Hydroxyurs-12-en-28-al
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
Detailed, experimentally verified ¹H and ¹³C NMR assignments for Ursolic Aldehyde are not

extensively reported in peer-reviewed literature. The following tables present the predicted

chemical shifts for key protons and carbons. These predictions are derived from the known

spectra of analogous compounds like Ursolic Acid and standard chemical shift ranges for the

relevant functional groups. The most characteristic signals are the aldehyde proton (¹H) and

carbonyl carbon (¹³C).

¹H-NMR Data (Predicted)
Solvent: CDCl₃ Frequency: 400 MHz (Reference)
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Proton

Assignment

Predicted

Chemical Shift

(δ, ppm)

Multiplicity

Coupling

Constant (J,

Hz)

Notes

H-28 (Aldehyde) ~9.4 - 9.8 s -

Highly

deshielded

singlet,

characteristic of

an aldehyde

proton.

H-12 (Vinyl) ~5.2 - 5.4 t ~3.5

Typical for the

vinylic proton in

the ursane

skeleton.

H-3 (Carbinol) ~3.2 - 3.4 dd ~11.0, 4.5

Proton attached

to the carbon

bearing the

hydroxyl group.

Methyl Protons

(7x)
~0.7 - 1.2 s, d -

Multiple singlet

and doublet

signals

corresponding to

the seven methyl

groups.

Methylene/Methi

ne
~1.0 - 2.5 m -

Complex,

overlapping

signals from the

triterpenoid

backbone.

¹³C-NMR Data (Predicted)
Solvent: CDCl₃ Frequency: 100 MHz (Reference)
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Carbon Assignment
Predicted Chemical Shift (δ,

ppm)
Notes

C-28 (Aldehyde Carbonyl) ~200 - 207

The most downfield signal,

characteristic of an aldehyde.

A reported aldehydic signal for

a similar triterpenoid was

observed at 207.5 ppm.[4]

C-13 (Vinyl) ~138 - 139 Quaternary olefinic carbon.

C-12 (Vinyl) ~125 - 127 Protonated olefinic carbon.

C-3 (Carbinol) ~78 - 80
Carbon attached to the

hydroxyl group.

C-4, C-5, C-9, C-10, C-14, C-

17, C-18
~37 - 60

Quaternary and methine

carbons of the fused ring

system.

Methyl Carbons (7x) ~15 - 30
Signals for the seven methyl

groups in the structure.

Methylene Carbons ~18 - 42
Multiple signals from the CH₂

groups in the backbone.

Infrared (IR) Spectroscopy Data
The IR spectrum of Ursolic Aldehyde is defined by the functional groups present: a hydroxyl

group (-OH), an aldehyde group (-CHO), a carbon-carbon double bond (C=C), and the aliphatic

hydrocarbon backbone. The table below outlines the expected characteristic absorption bands.
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Vibrational Mode
Expected

Wavenumber (cm⁻¹)
Intensity Notes

O-H Stretch ~3600 - 3200 Strong, Broad
Characteristic of the

hydroxyl group.

C-H Stretch (Aliphatic) ~3000 - 2850 Strong

From the numerous

CH, CH₂, and CH₃

groups.

C-H Stretch

(Aldehyde)

~2850 - 2800 & ~2750

- 2700
Medium, Sharp

Two distinct bands are

often visible for the

aldehyde C-H stretch.

The peak around

2720 cm⁻¹ is

particularly diagnostic.

C=O Stretch

(Aldehyde)
~1740 - 1720 Strong, Sharp

The carbonyl stretch

is a very strong and

easily identifiable

peak.

C=C Stretch (Alkene) ~1650 - 1640 Medium to Weak

From the C12-C13

double bond in the

ursane skeleton.

C-O Stretch ~1100 - 1000 Medium
From the C-3 hydroxyl

group.

Mass Spectrometry (MS) Data
Mass spectrometry of Ursolic Aldehyde is expected to show a molecular ion peak

corresponding to its molecular weight, followed by a characteristic fragmentation pattern. The

key fragmentation pathway for ursane-type triterpenoids is a retro-Diels-Alder (rDA) reaction in

Ring C.
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m/z Value (Predicted) Proposed Fragment Identity Fragmentation Pathway

440 [M]⁺ Molecular Ion

422 [M - H₂O]⁺
Loss of water from the C-3

hydroxyl group.

411 [M - CHO]⁺ Loss of the aldehyde group.

397 [M - H₂O - CHO]⁺
Subsequent loss of water and

the aldehyde group.

232 rDA Fragment
Retro-Diels-Alder

fragmentation of Ring C.

203 rDA Fragment Side-Product

Characteristic fragment from

the rDA reaction in ursane

skeletons.[5]

Experimental Protocols
The following sections describe generalized but detailed protocols for obtaining the

spectroscopic data for Ursolic Aldehyde. These are standard methods applicable to the

analysis of purified triterpenoid natural products.

NMR Spectroscopy Protocol
Sample Preparation: Accurately weigh approximately 5-10 mg of purified Ursolic Aldehyde.

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

Data Acquisition:

¹H NMR: Acquire spectra with a spectral width of 12-16 ppm, a relaxation delay of 1-2

seconds, and an acquisition time of 2-3 seconds. Typically, 16-64 scans are averaged.
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¹³C NMR: Acquire spectra with a spectral width of 220-250 ppm, a relaxation delay of 2

seconds, and an acquisition time of 1-1.5 seconds. A larger number of scans (1024-4096)

is required due to the low natural abundance of ¹³C.

2D NMR: Perform standard 2D experiments such as COSY (Correlation Spectroscopy),

HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple

Bond Correlation) to aid in the complete and unambiguous assignment of all proton and

carbon signals.

Fourier-Transform Infrared (FTIR) Spectroscopy
Protocol

Sample Preparation (KBr Pellet Method):

Thoroughly mix ~1-2 mg of purified Ursolic Aldehyde with ~100-150 mg of dry,

spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

Place the mixture into a pellet-forming die and apply pressure (8-10 tons) using a

hydraulic press to form a transparent or translucent pellet.

Instrumentation: Place the KBr pellet in the sample holder of an FTIR spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Record the sample spectrum from 4000 to 400 cm⁻¹.

Average 16-32 scans to improve the signal-to-noise ratio.

The final spectrum should be baseline-corrected and presented in terms of transmittance

or absorbance.

Mass Spectrometry Protocol (LC-MS/MS)
Sample Preparation: Prepare a stock solution of purified Ursolic Aldehyde at 1 mg/mL in a

suitable solvent like methanol or acetonitrile. Further dilute to a working concentration of 1-

10 µg/mL.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b12313032?utm_src=pdf-body
https://www.benchchem.com/product/b12313032?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12313032?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a

mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI)

source.

Chromatographic Conditions:

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

Flow Rate: 0.2-0.4 mL/min.

Mass Spectrometer Conditions:

Ionization Mode: Positive (ESI+) and Negative (ESI-) modes to capture different adducts

and fragments.

Full Scan (MS1): Acquire data over a mass range of m/z 100-1000 to detect the molecular

ion.

Tandem MS (MS/MS): Select the molecular ion peak (m/z 441 for [M+H]⁺ or 439 for [M-

H]⁻) for collision-induced dissociation (CID) to generate a fragmentation spectrum for

structural confirmation.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the extraction, isolation, and

spectroscopic identification of Ursolic Aldehyde from a plant source.
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General Workflow for Isolation and Spectroscopic Characterization of Ursolic Aldehyde

Extraction & Fractionation

Purification

Spectroscopic Analysis & Structure Elucidation

Plant Material (Dried, Powdered)

Solvent Extraction
(e.g., Hexane, Ethyl Acetate)

Crude Extract

Column Chromatography
(Silica Gel)

Collected Fractions

TLC Analysis of Fractions

Preparative HPLC/
Recrystallization

Select promising
fractions

Pure Ursolic Aldehyde (>95%)

NMR Spectroscopy
(1H, 13C, 2D)

Mass Spectrometry
(HRMS) FTIR Spectroscopy

Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for Natural Product Isolation and Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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